Diethyl (trifluoromethyl)propanedioate
Overview
Description
Diethyl (trifluoromethyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a trifluoromethyl group attached to a propanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (trifluoromethyl)propanedioate can be synthesized through the alkylation of enolate ionsSodium ethoxide in ethanol is typically used to generate the enolate ion from diethyl propanedioate, which then reacts with trifluoromethyl halides to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Diethyl (trifluoromethyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used to generate the enolate ion from diethyl propanedioate.
Trifluoromethyl Halides: React with the enolate ion to form this compound.
Aqueous Hydrochloric Acid: Used for hydrolysis of ester groups.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Substituted Monocarboxylic Acids: Formed through decarboxylation reactions.
Scientific Research Applications
Diethyl (trifluoromethyl)propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of diethyl (trifluoromethyl)propanedioate involves its ability to undergo nucleophilic substitution and decarboxylation reactions. The trifluoromethyl group enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: Similar structure but lacks the trifluoromethyl group.
Methyl (trifluoromethyl)propanedioate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
Diethyl (trifluoromethyl)propanedioate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound in various synthetic applications .
Properties
IUPAC Name |
diethyl 2-(trifluoromethyl)propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O4/c1-3-14-6(12)5(8(9,10)11)7(13)15-4-2/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFVGHRRSTWOSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40852489 | |
Record name | Diethyl (trifluoromethyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40852489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5828-96-6 | |
Record name | Diethyl (trifluoromethyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40852489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diethyl 2-(trifluoromethyl)propanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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